molecular formula C10H11ClN2O2 B2883586 Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate CAS No. 95855-11-1

Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate

Cat. No. B2883586
CAS RN: 95855-11-1
M. Wt: 226.66
InChI Key: FQXCPYZRIPMNCQ-KPKJPENVSA-N
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Description

“Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate” is a chemical compound . It is related to aryl hydrazones, which are synthesized by the reaction of aryl hydrazines with carbonyl compounds .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of 4-chloroacetophenone with ethylenediamine in methanol in the presence of H2SO4 as a catalyst . The structure of the synthesized compound is then elucidated by spectroscopic (1H-NMR, 13C-NMR, IR, and MS) and elemental analyses .


Molecular Structure Analysis

The molecular structure of similar compounds is analyzed using various methods such as single-crystal X-ray diffraction (SCXRD) analysis, supplemented by a Hirshfeld surfaces analysis . The Conceptual DFT (CDFT) is applied to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions, providing a deeper understanding of the compound’s chemical reactivity properties .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve the reaction of hydrazonoyl halides with methyl 2-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]hydrazine-carbodithioate and thiosemicarbazide derivative .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a white or light beige crystalline solid form, a melting point of 63.7-65.2 °C, and solubility in water of 1.9 mg/l (20 °C) .

Scientific Research Applications

Synthesis and Characterization

Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate and its derivatives have been synthesized and characterized in various studies, providing a foundation for understanding their potential applications in scientific research. For instance, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate involved the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, characterized by 1H NMR, mass spectral analysis, and single crystal X-ray diffraction studies. This compound exhibited intramolecular hydrogen bonds contributing to its structural stability, along with π-π interactions, and was explored for antimicrobial activities due to its pharmacological importance (Achutha et al., 2017).

Anticancer Potential

Compounds related to Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate have shown promising anticancer activity. Novel thiadiazoles and thiazoles incorporating a pyrazole moiety, derived from the reaction of hydrazonoyl halides with methyl 2-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]hydrazine-carbodithioate, exhibited concentration-dependent cellular growth inhibitory effects on the breast carcinoma cell line MCF-7, with certain compounds showing IC50 values indicative of potent anticancer activity (Gomha et al., 2015).

Antimicrobial Activity

The antimicrobial properties of Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate derivatives have been explored in various studies. For example, new quinazolines synthesized from reactions involving similar compounds showed potential as antimicrobial agents against a range of bacterial and fungal strains, indicating their relevance in developing new treatments for microbial infections (Desai et al., 2007).

Environmental Applications

Derivatives of Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate have been utilized in environmental applications, particularly in the detection and analysis of water pollutants. For instance, a study on the voltammetric determination of hydrazine and 4-chlorophenol, two significant water pollutants, used a hydroquinone derivative in a carbon paste matrix as an electro-catalyst mediator, highlighting the compound's role in environmental monitoring and protection (Tahernejad-Javazmi et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, 4-Chlorophenyl methyl carbinol, recommends using personal protective equipment as required and not releasing the compound into the environment .

Future Directions

The future directions for research on “Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate” could involve further exploration of its potential applications in various fields, such as pharmaceuticals, due to its chemical reactivity properties . Additionally, more studies could be conducted to further understand its safety and hazards .

properties

IUPAC Name

methyl N-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-7(12-13-10(14)15-2)8-3-5-9(11)6-4-8/h3-6H,1-2H3,(H,13,14)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXCPYZRIPMNCQ-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)OC)/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate

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